molecular formula C12H12ClN3O2 B2884101 1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea CAS No. 2034245-58-2

1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea

Cat. No.: B2884101
CAS No.: 2034245-58-2
M. Wt: 265.7
InChI Key: UDTUDUIPGQKPOI-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, an oxazole ring, and a urea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea typically involves the reaction of 2-chlorophenyl isocyanate with 5-methyl-1,2-oxazole-4-carboxylic acid, followed by the addition of a suitable amine to form the urea linkage. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and solvents can further enhance the reaction rate and product yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopentanol
  • 2-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea

Uniqueness

1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-8-9(7-15-18-8)6-14-12(17)16-11-5-3-2-4-10(11)13/h2-5,7H,6H2,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTUDUIPGQKPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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